BRD4-BD1 Biochemical Potency: Head-to-Head Comparison with iBRD4-BD1
BRD4 Inhibitor-19 exhibits an IC50 of 55 nM against the BRD4 first bromodomain (BD1) [1]. In direct comparison, iBRD4-BD1, a selective BD1 inhibitor, demonstrates higher potency with an IC50 of 12 nM [2]. This 4.6-fold difference in biochemical potency may translate to distinct dosing requirements and target engagement profiles in cellular assays.
| Evidence Dimension | BRD4-BD1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | iBRD4-BD1: IC50 = 12 nM |
| Quantified Difference | iBRD4-BD1 is approximately 4.6-fold more potent |
| Conditions | Biochemical assay (vendor-reported IC50 values) |
Why This Matters
For experiments where high BD1 occupancy is required at lower concentrations, iBRD4-BD1 may be preferable; BRD4 Inhibitor-19 offers a less potent alternative for dose-response studies requiring a wider dynamic range.
- [1] TargetMol. BRD4 Inhibitor-19. Product datasheet. T63302. Accessed 2026. View Source
- [2] InvivoChem. iBRD4-BD1. Product datasheet. Cat No.: V49067. Accessed 2026. View Source
